molecular formula C15H22N4O3S B2416748 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1904186-97-5

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No. B2416748
CAS RN: 1904186-97-5
M. Wt: 338.43
InChI Key: YZWJKQUTZDJKEA-UHFFFAOYSA-N
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Description

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Related Research Applications

Pharmacokinetics and Toxicology

Piperazine derivatives have been extensively studied for their pharmacokinetic properties and toxicological profiles. For instance, fomepizole, a piperazine derivative, is well-documented for its role in treating methanol and ethylene glycol poisoning by inhibiting alcohol dehydrogenase, highlighting the significance of piperazine compounds in therapeutic interventions (Wallemacq et al., 2004). The research underscores the potential utility of related compounds in developing antidotes for toxic exposures.

Neurotransmitter Studies

Piperazine structures are also pivotal in studying neurotransmitter systems, particularly serotonin (5-HT) receptors. For example, studies using positron emission tomography (PET) have explored 5-HT1A receptor occupancy in the human brain, contributing to our understanding of anxiety and depression pathophysiology (Rabiner et al., 2002). This indicates the broader implications of piperazine derivatives in neuropsychopharmacology research.

Substance Abuse and Neurodegeneration

Additionally, the study of piperazine derivatives extends to the field of substance abuse and neurodegeneration. For instance, MPTP (a neurotoxin producing Parkinson-like symptoms) is related to piperazine derivatives, demonstrating the relevance of these compounds in modeling neurodegenerative diseases for research purposes (Langston et al., 1983).

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-12-10-17-14(11-16-12)15(20)19-6-4-18(5-7-19)13-2-8-23(21,22)9-3-13/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWJKQUTZDJKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.